4-amino-2-chloro-5-fluorobenzoic acid
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Overview
Description
4-Amino-2-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-4-fluorobenzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, fluorination, and amination, with careful control of temperature, pressure, and reagent concentrations to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
4-Amino-2-chloro-5-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-aminobenzoic Acid: Similar structure but different positioning of substituents.
2-Chloro-4,5-difluorobenzoic Acid: Contains an additional fluorine atom.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic Acid: Contains a chlorosulfonyl group instead of an amino group .
Uniqueness
4-Amino-2-chloro-5-fluorobenzoic acid is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
IUPAC Name |
4-amino-2-chloro-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXROAANODXBIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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